Sexangularetin
Sexangularetin
Sexangularetin is a 7-hydroxyflavonol that is kaempferol substituted by a methoxy group at position 8. It has a role as a plant metabolite. It is a tetrahydroxyflavone, a 7-hydroxyflavonol and a monomethoxyflavone. It derives from a kaempferol.
Sexangularetin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, sexangularetin is considered to be a flavonoid lipid molecule. Sexangularetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Sexangularetin can be biosynthesized from kaempferol.
Sexangularetin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, sexangularetin is considered to be a flavonoid lipid molecule. Sexangularetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Sexangularetin can be biosynthesized from kaempferol.
Brand Name:
Vulcanchem
CAS No.:
571-74-4
VCID:
VC0150568
InChI:
InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3
SMILES:
COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Molecular Formula:
C16H12O7
Molecular Weight:
316.26 g/mol
Sexangularetin
CAS No.: 571-74-4
Reference Standards
VCID: VC0150568
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
CAS No. | 571-74-4 |
---|---|
Product Name | Sexangularetin |
Molecular Formula | C16H12O7 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3 |
Standard InChIKey | AZFYHRHUTXBGJS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O |
Canonical SMILES | COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O |
Description | Sexangularetin is a 7-hydroxyflavonol that is kaempferol substituted by a methoxy group at position 8. It has a role as a plant metabolite. It is a tetrahydroxyflavone, a 7-hydroxyflavonol and a monomethoxyflavone. It derives from a kaempferol. Sexangularetin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, sexangularetin is considered to be a flavonoid lipid molecule. Sexangularetin is considered to be a practically insoluble (in water) and relatively neutral molecule. Sexangularetin can be biosynthesized from kaempferol. |
Synonyms | sexangularetin |
PubChem Compound | 5281698 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume